REACTION_CXSMILES
|
CC(OC(C)=O)=O.OS(O)(=O)=O.[I:13]I.[F:15][C:16]1[C:24]([F:25])=[C:23]([F:26])[CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]>O=[Mn]=O.C(Cl)Cl.CC(O)=O>[F:15][C:16]1[C:24]([F:25])=[C:23]([F:26])[C:22]([I:13])=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1F)F
|
Name
|
|
Quantity
|
70 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
from exceeding 40° C
|
Type
|
STIRRING
|
Details
|
While stirring the resulting dark purple suspension at 50° C.
|
Type
|
WASH
|
Details
|
was washed twice with 0.2N Na2S2O3 aqueous solution (2.0 L, 1.0 L)
|
Type
|
CUSTOM
|
Details
|
resulting in alteration of the organic layer color to pale yellow
|
Type
|
WASH
|
Details
|
The organic layer was washed four times with 1.0 L of water
|
Type
|
CUSTOM
|
Details
|
to remove the AcOH
|
Type
|
CUSTOM
|
Details
|
yielding a non-cloudy transparent organic layer
|
Type
|
CUSTOM
|
Details
|
After removing water in the organic layer with Na2SO4 (1.3 kg)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1F)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.64 mol | |
AMOUNT: MASS | 192 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 232.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |